6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis may begin with a substituted aniline derivative.
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Cyclization: Formation of the quinazolinone core through cyclization reactions, often involving condensation with formamide or similar reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could modify the functional groups, leading to different analogs.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive quinazolinones.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Quinazolinones often interact with enzymes or receptors, modulating their activity. The fluorine and iodine atoms could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinazolin-4(3H)-one: Lacks the iodine atom.
8-Iodo-2-methylquinazolin-4(3H)-one: Lacks the fluorine atom.
2-Methylquinazolin-4(3H)-one: Lacks both halogen atoms.
Uniqueness
The presence of both fluorine and iodine atoms in 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C9H6FIN2O |
---|---|
Molecular Weight |
304.06 g/mol |
IUPAC Name |
6-fluoro-8-iodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6FIN2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14) |
InChI Key |
OHUSTIVUBQRPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2I)F)C(=O)N1 |
Origin of Product |
United States |
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